4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827774
InChI: InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

CAS No.:

Cat. No.: VC15827774

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid -

Specification

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
IUPAC Name 4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20)
Standard InChI Key UVKIGDDECZNYJI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O

Introduction

Molecular Architecture and Structural Elucidation

Core Chemical Structure

The compound features a bipyrrole system (two interconnected pyrrole rings) substituted at the 4'-position with a 2-methoxyphenyl group and at the 2'-position with a carboxylic acid moiety. The molecular formula is C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}, with a calculated molecular weight of 282.29 g/mol . The bipyrrole core adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent pyrrole nitrogen, as inferred from analogous bipyrrole systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight282.29 g/mol
Hydrogen Bond Donors2 (NH pyrrole, COOH)
Hydrogen Bond Acceptors4 (2×N pyrrole, COO⁻, OCH₃)
Rotatable Bonds4
Topological Polar Surface Area86.7 Ų

Synthetic Methodologies

Direct Synthesis Routes

The compound is synthesized via a multi-step sequence beginning with the coupling of 2-methoxyphenylboronic acid to a pyrrole-carboxylic acid precursor under Suzuki–Miyaura conditions. Key steps include:

  • Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonium acetate yields the pyrrole-carboxylic acid backbone, as demonstrated in analogous syntheses .

  • Bipyrrole Coupling: Palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) links the two pyrrole units at the 1' and 3' positions .

  • Functionalization: Introduction of the 2-methoxyphenyl group via Buchwald–Hartwig amination or nucleophilic aromatic substitution completes the structure .

Challenges in Regioselectivity

Controlling the substitution pattern on the bipyrrole system remains synthetically challenging. The use of directing groups (e.g., Boc-protected amines) and low-temperature lithiation strategies has been employed to achieve regioselective functionalization in related systems .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <0.1 mg/mL at 25°C) due to its hydrophobic bipyrrole core and aromatic substituents. It demonstrates moderate stability in DMSO and DMF but degrades under strongly acidic or basic conditions via hydrolysis of the methoxy group or decarboxylation .

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous bipyrrole-carboxylic acids crystallize in monoclinic systems with space group P21/cP2_1/c. Unit cell parameters typically fall in the ranges:

  • a=1012A˚a = 10–12 \, \text{Å}

  • b=79A˚b = 7–9 \, \text{Å}

  • c=1518A˚c = 15–18 \, \text{Å}

  • β=90110\beta = 90–110^\circ
    Interplanar spacing between aromatic systems averages 3.4–3.7 Å, facilitating π-π stacking interactions .

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